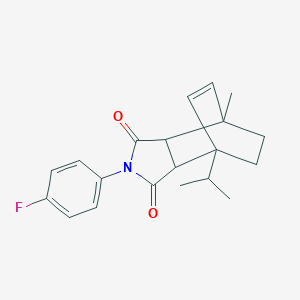
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOCA belongs to the family of coumarin derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is not fully understood, but it is believed to involve the regulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also inhibits the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis. Furthermore, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid exhibits various biochemical and physiological effects, including the regulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to regulate the expression of various genes involved in inflammation, cancer, and neurodegenerative diseases. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also inhibits cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is stable under various conditions and can be easily synthesized in large quantities. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has some limitations, including its limited bioavailability and potential toxicity at high concentrations. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has low bioavailability due to its poor absorption and rapid metabolism in vivo. Moreover, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can be toxic at high concentrations, leading to cell death and tissue damage.
Future Directions
There are several future directions for 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid research, including the development of novel 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid derivatives with improved pharmacological properties, the investigation of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's potential in combination therapy with other drugs, and the exploration of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's therapeutic potential in various diseases. Moreover, the elucidation of 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid's mechanism of action and its molecular targets will provide valuable insights into its biological activities and potential therapeutic applications.
Synthesis Methods
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid can be synthesized through various methods, including the reaction of 7-methylcoumarin with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxybenzoic acid with 7-methylcoumarin in the presence of a dehydrating agent such as phosphorus oxychloride.
Scientific Research Applications
2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, 2-(7-methyl-4-oxo-4H-chromen-2-yl)benzoic acid has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
properties
Molecular Formula |
C17H12O4 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(7-methyl-4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-10-6-7-13-14(18)9-16(21-15(13)8-10)11-4-2-3-5-12(11)17(19)20/h2-9H,1H3,(H,19,20) |
InChI Key |
XOESSMCVDAGKIW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)


![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)

![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)

